molecular formula C9H7ClN2 B131787 2-Chloro-5-methyl-1,6-naphthyridine CAS No. 140692-93-9

2-Chloro-5-methyl-1,6-naphthyridine

Cat. No.: B131787
CAS No.: 140692-93-9
M. Wt: 178.62 g/mol
InChI Key: WRLQMYQERZRRTM-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular formula C9H7ClN2. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-1,6-naphthyridine typically involves the chlorination of 5-methyl-1,6-naphthyridine. One common method includes the reaction of 5-methyl-1,6-naphthyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, carboxylic acids, aldehydes, and reduced derivatives. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

2-Chloro-5-methyl-1,6-naphthyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,6-naphthyridine
  • 5-Methyl-1,6-naphthyridine
  • 2-Methyl-1,6-naphthyridine

Uniqueness

2-Chloro-5-methyl-1,6-naphthyridine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

2-chloro-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQMYQERZRRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391841
Record name 2-chloro-5-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140692-93-9
Record name 2-chloro-5-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 2-Chloro-5-methyl-1,6-naphthyridine in the development of novel cAMP PDE III inhibitors?

A1: this compound serves as a crucial starting material for synthesizing a series of 1,6-naphthyridin-2(1H)-one derivatives, which exhibit inhibitory activity against cAMP PDE III []. The research highlights the use of this compound as a foundation for structural modifications aimed at improving the potency and selectivity of these inhibitors. By replacing the chloro group with various nucleophiles, researchers were able to explore structure-activity relationships and identify promising candidates for further development.

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